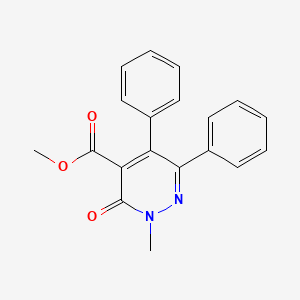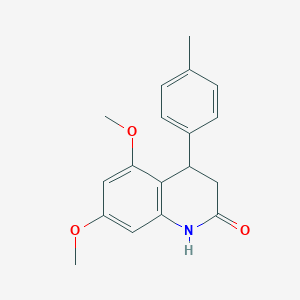
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one
Vue d'ensemble
Description
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic compound Mescaline and has been studied extensively for its potential medical applications.
Mécanisme D'action
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It also binds to other receptors, including the 5-HT1A, 5-HT1B, and 5-HT2C receptors. The exact mechanism of action of this compound is still not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of mood and motivation. It also affects levels of other neurotransmitters, including serotonin and norepinephrine. This compound has been shown to have a long duration of action, with effects lasting up to 12 hours.
Avantages Et Limitations Des Expériences En Laboratoire
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects are well-studied and understood. However, there are also limitations to its use, including the potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on 5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one. Further studies are needed to fully understand its mechanism of action and potential medical applications. There is also a need for studies on the potential long-term effects of this compound use. Additionally, research is needed to develop safer and more effective synthetic compounds with similar properties to this compound.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential medical applications. It acts as a partial agonist of the 5-HT2A receptor and has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While there are limitations to its use, this compound has several advantages for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential medical applications.
Applications De Recherche Scientifique
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydroquinolin-2(1H)-one has been studied extensively for its potential medical applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. Studies have also shown that this compound has potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5,7-dimethoxy-4-(4-methylphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-4-6-12(7-5-11)14-10-17(20)19-15-8-13(21-2)9-16(22-3)18(14)15/h4-9,14H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNVRCOCOQZGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



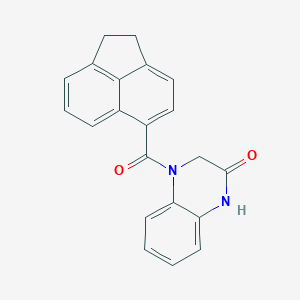
![1-methyl-4-piperazin-1-yl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B4420403.png)

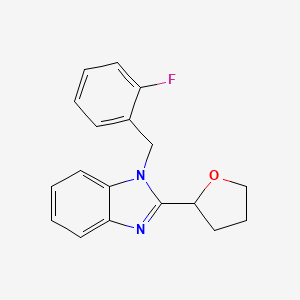
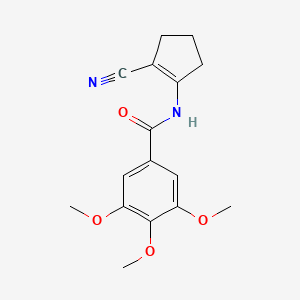
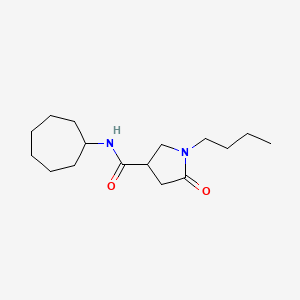
![N-(5-bromopyridin-2-yl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B4420439.png)
![7-methyl-2-[(2-morpholin-4-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4420443.png)
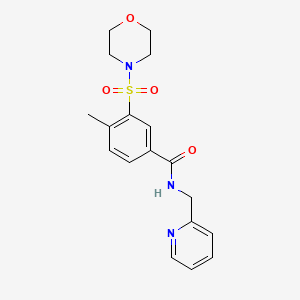
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4420466.png)
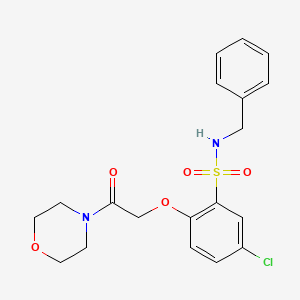
![2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4420484.png)
![2-(1-methyl-1H-indol-3-yl)-2-oxo-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B4420487.png)
